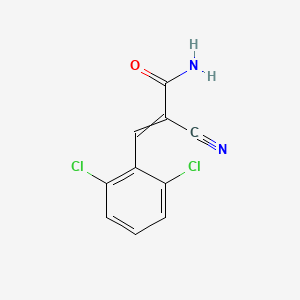

2-Cyano-3-(2,6-dichlorophenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyano-3-(2,6-dichlorophenyl)prop-2-enamide is a chemical compound with the molecular formula C10H6Cl2N2O. It is known for its applications in various scientific fields due to its unique chemical properties .

Preparation Methods

The synthesis of 2-Cyano-3-(2,6-dichlorophenyl)prop-2-enamide typically involves the reaction of 2,6-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of acetic anhydride . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

2-Cyano-3-(2,6-dichlorophenyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Synthetic Routes

The synthesis of 2-Cyano-3-(2,6-dichlorophenyl)prop-2-enamide typically involves:

- Condensation Reaction : The reaction of 2,6-dichlorobenzaldehyde with malononitrile in the presence of a base.

- Amidation : Subsequent addition of an amide source under controlled conditions.

- Optimization Techniques : Use of solvents like ethanol or methanol and catalysts such as piperidine to enhance yield and purity.

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents due to its potential biological activities:

- Anticancer Activity : Studies indicate that derivatives of this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, related compounds have been evaluated for their effects on various cancer cell lines, demonstrating selective cytotoxicity against tumor cells while sparing normal cells.

- Antimicrobial Properties : Research has explored the antimicrobial efficacy of this compound against various pathogens, suggesting its potential as a lead compound for antibiotic development.

Biological Research

The compound serves as a valuable tool in biological studies:

- Enzyme Inhibition Studies : It has been investigated for its ability to inhibit specific enzymes involved in cancer progression, such as protein kinases. This inhibition can disrupt critical signaling pathways that promote tumor growth .

- Molecular Docking Studies : Computational approaches have been utilized to predict the binding affinity of this compound to various biological targets, providing insights into its mechanism of action and guiding further modifications for enhanced activity .

Material Science

The unique chemical properties of this compound make it suitable for:

- Polymer Development : Its reactivity allows it to be used as a building block in synthesizing polymers with desirable mechanical and thermal properties.

- Coatings and Adhesives : The compound's stability and reactivity can be harnessed in formulating advanced coatings that require durability and resistance to environmental factors.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various cyano-containing compounds, this compound was identified as a lead compound due to its significant inhibition of proliferation in breast cancer cell lines. The study employed both in vitro assays and molecular docking simulations to confirm its mechanism of action involving apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited potent inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential role as an antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(2,6-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar compounds to 2-Cyano-3-(2,6-dichlorophenyl)prop-2-enamide include:

2-Cyano-3,3-diphenyl-prop-2-enamide: This compound has similar structural features but different substituents on the phenyl ring.

2-Cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide: This compound contains a chromone ring, which imparts different chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity .

Biological Activity

2-Cyano-3-(2,6-dichlorophenyl)prop-2-enamide is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique molecular structure, featuring a cyano group and a dichlorophenyl moiety, suggests various mechanisms of action that may influence cellular processes.

Chemical Structure

The compound's chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyano group and the dichlorophenyl group are crucial for binding to enzymes or receptors, which may lead to modulation of their activity. This interaction can inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that derivatives of 2-cyano compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various microorganisms, including bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans . The minimum inhibitory concentration (MIC) values for related compounds often range from 16.58 µM to 27.38 µM against these pathogens, indicating potent antimicrobial activity .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and disrupting mitochondrial functions . For instance, certain cinnamamides have been reported to exhibit anti-inflammatory and antitumor properties, suggesting that the presence of the cyano group enhances these effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various substituted cinnamic acid derivatives, it was found that compounds structurally related to this compound showed promising results against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus. The derivatives displayed MIC values comparable to standard antibiotics, indicating their potential as alternative therapeutic agents .

Case Study 2: Anticancer Properties

Another significant investigation focused on the anticancer properties of related compounds demonstrated that they could effectively induce apoptosis in cancer cell lines. The mechanism involved mitochondrial membrane potential disruption and activation of caspases, leading to programmed cell death. These findings underscore the therapeutic potential of this compound in oncology .

Summary of Biological Activities

| Activity | Target Organisms/Cells | MIC (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | 16.58 - 27.38 | Inhibition of cell wall synthesis |

| Antifungal | Candida albicans | >40 | Disruption of fungal cell membranes |

| Anticancer | Various cancer cell lines | N/A | Induction of apoptosis via mitochondrial pathways |

Properties

Molecular Formula |

C10H6Cl2N2O |

|---|---|

Molecular Weight |

241.07 g/mol |

IUPAC Name |

2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide |

InChI |

InChI=1S/C10H6Cl2N2O/c11-8-2-1-3-9(12)7(8)4-6(5-13)10(14)15/h1-4H,(H2,14,15) |

InChI Key |

COVHOFUKHXKEHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.